molecular formula C8H14O B3264573 4-Hepten-2-one, 6-methyl- CAS No. 39273-81-9

4-Hepten-2-one, 6-methyl-

Cat. No.: B3264573
CAS No.: 39273-81-9
M. Wt: 126.2 g/mol
InChI Key: UURQIFMXMISCGV-SNAWJCMRSA-N
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Description

4-Hepten-2-one, 6-methyl-, also known as 6-methyl-5-hepten-2-one, is an organic compound with the molecular formula C8H14O. It is a colorless to pale yellow liquid with a characteristic odor. This compound is a member of the ketone family and is commonly used as an intermediate in the synthesis of various chemicals, including fragrances and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hepten-2-one, 6-methyl- can be synthesized through several methods. One common method involves the reaction of isoprene with hydrogen chloride to form isopentenyl chloride, which then reacts with acetone to produce 6-methyl-5-hepten-2-one . Another method involves the reaction of isobutylene, formaldehyde, and acetone under specific conditions (250°C and 30 MPa) to yield the desired compound .

Industrial Production Methods

In industrial settings, 4-Hepten-2-one, 6-methyl- is often produced through the vapor-phase hydrogenation of 6-methyl-5-hepten-2-one over a copper/silica catalyst. This process involves temperatures between 140 and 200°C and ambient pressure of hydrogen flow .

Chemical Reactions Analysis

Types of Reactions

4-Hepten-2-one, 6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Hepten-2-one, 6-methyl- can be compared with other similar compounds, such as:

The uniqueness of 4-Hepten-2-one, 6-methyl- lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various applications.

Properties

IUPAC Name

(E)-6-methylhept-4-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)5-4-6-8(3)9/h4-5,7H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURQIFMXMISCGV-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=C/CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hepten-2-one, 6-methyl-
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4-Hepten-2-one, 6-methyl-
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Reactant of Route 5
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Reactant of Route 6
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